4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride
Overview
Description
“4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzenesulfonyl chloride” is a chemical compound with the empirical formula C11H11ClN2O2S and a molecular weight of 270.74 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, has been demonstrated in various studies . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1cc(C)n(n1)-c2ccc(cc2)S(Cl)(=O)=O
. The InChI key for this compound is MYKMFSJLSQTYNU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include an empirical formula of C11H11ClN2O2S and a molecular weight of 270.74 .Scientific Research Applications
DMPSCl has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a tool to measure the activity of enzymes, to study the mechanism of action of drugs, and to measure the effects of drugs on cells.
Mechanism of Action
DMPSCl is a sulfonyl chloride compound that can act as an electrophile in organic reactions. It can react with nucleophiles such as amines and alcohols, forming sulfonamides and sulfonates, respectively. It can also react with alkenes, forming sulfonate esters. In addition, DMPSCl can act as a catalyst in a variety of reactions, such as the synthesis of polymers, dyes, and pharmaceuticals.
Biochemical and Physiological Effects
DMPSCl has been used in biochemical and physiological studies to measure the activity of enzymes and to measure the effects of drugs on cells. In particular, it has been used to measure the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It has also been used to measure the effects of drugs on cells, such as their ability to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of DMPSCl for laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of DMPSCl is that it is toxic and should be handled with caution.
Future Directions
For DMPSCl include further research into its use as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a tool to measure the activity of enzymes, to study the mechanism of action of drugs, and to measure the effects of drugs on cells. Additionally, further research should be conducted into the use of DMPSCl in the synthesis of polymers, dyes, and pharmaceuticals. Finally, further research should be conducted into the safety and toxicity of DMPSCl and its potential uses in medical applications.
Safety and Hazards
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKMFSJLSQTYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485067 | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61320-20-5 | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70485067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.